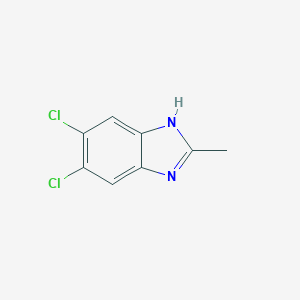

5,6-ジクロロ-2-メチルベンゾイミダゾール

概要

説明

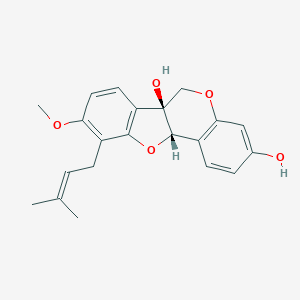

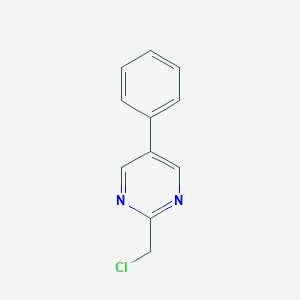

5,6-Dichloro-2-methylbenzimidazole is a chemical compound that belongs to the benzimidazole family, characterized by a fusion of benzene and imidazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms and a methyl group on the benzimidazole core structure can significantly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of 5,6-Dichloro-2-methylbenzimidazole involves a multi-step process starting with 3,4-dichlorobenzenamine as the raw material. The process includes acylation, nitration, reduction, and cyclization reactions. The acylation and subsequent nitration can be performed in one pot, yielding 4,5-dichloro-2-nitrobenacetylamine with high efficiency. Reduction of this intermediate with zinc dust produces 4,5-dichloro-2-aminobenzenamine, which upon cyclization with acetic acid yields the target compound, 5,6-Dichloro-2-methylbenzimidazole, with an 88.5% yield .

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives, including 5,6-Dichloro-2-methylbenzimidazole, is influenced by the presence of substituents on the rings. For instance, the synthesis of various 2-substituted benzimidazole nucleosides demonstrates the versatility of the benzimidazole core in undergoing displacement reactions at the 2-position . Additionally, the synthesis of 2-aminobenzimidazoles using imidoyl dichlorides as reagents indicates the potential for rapid formation of substituted azoles at room temperature .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6-Dichloro-2-methylbenzimidazole are not directly detailed in the provided papers. However, the properties of benzimidazole derivatives can be inferred to some extent. For example, the presence of chlorine atoms can enhance the lipophilicity of the molecule, which may affect its solubility and permeability across biological membranes. The substitution pattern can also influence the compound's stability, melting point, and boiling point. The biological activity of benzimidazole derivatives, such as their antiviral properties, is often related to their physical and chemical properties .

科学的研究の応用

強誘電性

DC-MBI は室温以上で強誘電性を示す . 結晶中では、N-H…N 水素結合によって連結された分子鎖が存在する . この強誘電性は、N-H…N 水素結合鎖に沿ってプロトンが位置的に秩序化されることから生じると考えられている . この特性により、DC-MBI は、電子、電気機械、光学、および光電子用途の潜在的な候補となる .

相転移研究

35Cl 核四重極共鳴 (NQR) 周波数とスピン格子緩和時間は、室温以上で強誘電性を示す DC-MBI について、4.2–420 K の温度範囲で測定された . NQR 周波数の温度依存性に不連続性が現れることから、約 400 K で一次相転移が明瞭に検出された . DC-MBI のこの特性は、相転移研究に利用できる。

対称性の低下転移

DC-MBI は、加熱による対称性の低下転移を経験し、斜方晶系 Pca21 (T < 400 K) から単斜晶系 Pc に転移する . 予想に反して、DC-MBI の高温相は極性を持ったままである . この特性は、結晶学および材料科学に関連する研究に利用できる。

反強誘電性

強誘電性に加えて、DC-MBI は反強誘電性も示す . 反強誘電性は、双極子配列が低電場での反極性配列を介して段階的に反転するときに、双極子–電場 (P–E) ヒステリシス曲線が二重に現れる現象である

作用機序

Target of Action

The primary target of 5,6-Dichloro-2-methylbenzimidazole is the hydrogen-bonded molecular chain in its crystal structure . The compound exhibits ferroelectricity, which is thought to arise from the positional ordering of protons along this chain of N-H…N hydrogen bonds .

Mode of Action

5,6-Dichloro-2-methylbenzimidazole interacts with its targets through a process known as proton tautomerization . This process allows the compound to be bistable in electric polarity and electrically switchable, even in the crystalline state . The compound allows ferroelectric switching in two dimensions due to its pseudo-tetragonal crystal symmetry .

Biochemical Pathways

The compound affects the polarization-electric field (P-E) hysteresis . This process involves the spontaneous electric polarization that can be reversibly inverted by reversing the electric field . The compound exhibits a high electric polarization ranging from 5 to 10 mCcm^2 at room temperature .

Result of Action

The compound exhibits ferroelectricity above room temperature . This ferroelectricity is thermally robust up to around 400 K . The compound undergoes a first-order phase transition at around 400 K, as detected by a discontinuity in the temperature dependence of NQR frequencies .

Action Environment

The action of 5,6-Dichloro-2-methylbenzimidazole is influenced by temperature. The compound undergoes an unusual symmetry-lowering transition on warming from orthorhombic Pca21 to monoclinic Pc . The high-temperature phase of the compound remains polar .

生化学分析

Biochemical Properties

It is known that the compound is chemically stable and can easily bind molecules into a dipolar chain

Cellular Effects

Given its ability to bind molecules into a dipolar chain, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level through proton tautomerization, which could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound undergoes a symmetry-lowering transition on warming from orthorhombic Pca21 (T ≲ 400 K) to monoclinic Pc . This suggests that the compound’s effects may change over time in response to temperature changes.

特性

IUPAC Name |

5,6-dichloro-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOBNOCVMZFPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345959 | |

| Record name | 5,6-Dichloro-2-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6478-79-1 | |

| Record name | 5,6-Dichloro-2-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dichloro-2-methylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5,6-Dichloro-2-methylbenzimidazole special in the realm of ferroelectric materials?

A1: Unlike traditional inorganic ferroelectrics, 5,6-Dichloro-2-methylbenzimidazole belongs to a class of materials known as molecular ferroelectrics. These materials are organic and derive their ferroelectric properties from the ordering of protons within hydrogen bonds. [] This offers advantages like low processing temperatures, mechanical flexibility, and environmental friendliness compared to their inorganic counterparts. []

Q2: How does the crystal structure of 5,6-Dichloro-2-methylbenzimidazole change with temperature, and how does this relate to its ferroelectric behavior?

A2: 5,6-Dichloro-2-methylbenzimidazole exhibits an intriguing characteristic: it undergoes a symmetry-lowering transition upon heating. At lower temperatures (below ~400K), it exists in an orthorhombic Pca21 phase. As the temperature rises, it transitions to a monoclinic Pc phase. Interestingly, both phases remain polar, contributing to its above-room-temperature ferroelectricity. [] This unusual transition was further confirmed by observing a significant difference in 35Cl Nuclear Quadruple Resonance (NQR) frequencies between the two phases. []

Q3: Can we predict the ferroelectric behavior of 5,6-Dichloro-2-methylbenzimidazole computationally?

A3: Yes, van der Waals density-functional theory (vdW-DFT) calculations accurately predict the crystal structure parameters and spontaneous polarization values of 5,6-Dichloro-2-methylbenzimidazole, showing good agreement with experimental findings. [] This computational approach allows researchers to further investigate electromechanical responses like piezoelectricity under various conditions.

Q4: How does the microstructure of thin films impact the macroscopic ferroelectric properties of 5,6-Dichloro-2-methylbenzimidazole?

A4: Research shows that the macroscopic ferroelectric behavior of 5,6-Dichloro-2-methylbenzimidazole thin films is highly dependent on their microstructure. Dense spherulite formations within the film promote macroscopic polarization switching, while porous microstructures with randomly oriented nanograins hinder this behavior. [] This highlights the importance of controlled film fabrication methods for achieving desired ferroelectric properties.

Q5: Can 5,6-Dichloro-2-methylbenzimidazole be utilized for terahertz wave generation?

A5: Indeed, research has demonstrated the generation of terahertz radiation from 5,6-Dichloro-2-methylbenzimidazole upon excitation with femtosecond laser pulses. [, ] This terahertz emission is attributed to polarization modulations caused by Raman- and infrared-active phonon modes within the material. This finding opens up exciting possibilities for its application in terahertz technologies. [, ]

Q6: What are the future directions of research on 5,6-Dichloro-2-methylbenzimidazole?

A6: Further research on 5,6-Dichloro-2-methylbenzimidazole is crucial for exploring its full potential. This includes investigating:

- New synthesis methods: Optimizing current synthesis routes [] and exploring new approaches for large-scale production are essential.

- Structure-property relationships: Studying the impact of chemical modifications on its ferroelectric and other properties [] will guide the development of tailored materials.

- Device fabrication and integration: Investigating thin film deposition techniques and device architectures [] will pave the way for real-world applications in sensors, actuators, and other electronic devices.

- Understanding the mechanism of THz generation: Further exploring the interplay between phonon modes and terahertz radiation [, ] can unlock novel functionalities and applications in terahertz technology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3'-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]methylene]bis(thio)]bis-propanoic Acid 1,1'-Dimethyl Ester](/img/structure/B131831.png)

![N-[4-(2-Aminoethyl)piperazin-1-yl]-N-hydroxynitrous amide](/img/structure/B131845.png)

![3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid](/img/structure/B131849.png)